molecular formula C11H18N5O12P3 B1197484 Diphosphomethylphosphonic acid adenosyl ester CAS No. 7292-42-4

Diphosphomethylphosphonic acid adenosyl ester

Cat. No. B1197484
CAS RN: 7292-42-4
M. Wt: 505.21 g/mol
InChI Key: CAWZRIXWFRFUQB-IOSLPCCCSA-N
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Description

Diphosphomethylphosphonic acid adenosyl ester, also known as Alpha, Beta-Methyleneadenosine-5’-triphosphate, is a non-polymer component with the formula C11 H18 N5 O12 P3 . It has a formal charge of 0 and a formula weight of 505.208 Da . It is a ligand of interest in the 3HD2 designated by the RCSB .


Molecular Structure Analysis

The molecular structure of Diphosphomethylphosphonic acid adenosyl ester has been analyzed in several studies. For example, it has been studied in the context of the crystal structure of human LysRS: P38/AIMP2 Complex . It has also been analyzed in the context of the T4 RNA Ligase (Rnl1) crystal structure .

Scientific Research Applications

  • Synthesis and Structural Investigations : Haegele et al. (1993) discussed the synthesis of trans-cyclohexane-1,2-diphosphonic acid tetraethyl ester and its acidolysis to yield diphosphonic acid. This study contributes to the understanding of the molecular structure and properties of similar phosphonate compounds (Haegele et al., 1993).

  • Anti-inflammatory and Analgesic Properties : Beznosko et al. (1997) examined the anti-inflammatory and analgesic properties of some alkyl and acryl esters of diphenylphosphinic and dibutylphosphinic acids, contributing to medicinal applications (Beznosko et al., 1997).

  • Inhibition of Serine Proteases : Sieńczyk and Oleksyszyn (2009) focused on diaryl esters of alpha-aminophosphonates as inhibitors of serine proteases. Their study provides insights into the design and application of such inhibitors in various pathophysiological conditions (Sieńczyk & Oleksyszyn, 2009).

  • Polyphosphonate Synthesis for Fuel Cells : Allcock et al. (2002) described a method for synthesizing phenylphosphonic acid functionalized poly[aryloxyphosphazenes], potentially useful as proton-conducting membranes in fuel cells (Allcock et al., 2002).

  • Characterization of Alkylpolyphosphonates : Bernabé-Zafón et al. (2007) discussed methods for characterizing industrial alkylpolyphosphonates, relevant for quality control in industrial applications (Bernabé-Zafón et al., 2007).

  • Degradation of P-C-P Bridge in Carbonyl Diphosphonic Acid : Khomich et al. (2017) investigated the interaction of carbonyl diphosphonic acid with hydroxylamine, providing insights into the stability and reactivity of phosphonic acid derivatives (Khomich et al., 2017).

  • Immobilization of Phosphonic Acids on Mesoporous Silica : Weinberger et al. (2019) studied the immobilization of phosphonic acids and phosphoric acid esters on mesoporous silica, which has implications for catalysis or drug delivery (Weinberger et al., 2019).

  • Synthesis and Crystal Structures of Cd Complexes : Jokiniemi et al. (2009) synthesized novel phenyl esters of (dichloromethylene)bisphosphonic acid and characterized their Cd complexes, contributing to the understanding of metal-bisphosphonate interactions (Jokiniemi et al., 2009).

  • Biological Activity of α-Aminophosphonates : Mucha et al. (2011) provided an overview of the biological activity and applications of α-aminophosphonates, emphasizing their role in enzyme inhibition and medicinal chemistry (Mucha et al., 2011).

  • Synthesis and Biological Activity of Diphosphonic Acid Derivatives : Zolotukhina et al. (1993) surveyed literature on the synthesis and applications of diphosphonic acid derivatives in medicine, biochemistry, and agriculture (Zolotukhina et al., 1993).

properties

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(phosphonooxy)phosphoryl]methyl]phosphinic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N5O12P3/c12-9-6-10(14-2-13-9)16(3-15-6)11-8(18)7(17)5(27-11)1-26-29(19,20)4-30(21,22)28-31(23,24)25/h2-3,5,7-8,11,17-18H,1,4H2,(H,19,20)(H,21,22)(H2,12,13,14)(H2,23,24,25)/t5-,7-,8-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAWZRIXWFRFUQB-IOSLPCCCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(CP(=O)(O)OP(=O)(O)O)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(CP(=O)(O)OP(=O)(O)O)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N5O12P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20223219
Record name alpha,beta-Methyleneadenosine 5'-triphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20223219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

505.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diphosphomethylphosphonic acid adenosyl ester

CAS RN

7292-42-4
Record name α,β-Methylene-ATP
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7292-42-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha,beta-Methyleneadenosine 5'-triphosphate
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Record name alpha,beta-Methyleneadenosine 5'-triphosphate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02596
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Record name alpha,beta-Methyleneadenosine 5'-triphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20223219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Adenosine 5'-[hydrogen [[hydroxy(phosphonooxy)phosphinyl]methyl]phosphonate]
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Record name (.ALPHA.,.BETA.-METHYLENE)ADENOSINE 5'-TRIPHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NYX13NT29D
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
Z Hei, S Wu, Z Liu, J Wang, P Fang - Journal of Biological Chemistry, 2019 - ASBMB
Multi-aminoacyl-tRNA synthetase complex (MSC) is the second largest machinery for protein synthesis in human cells and also regulates multiple nontranslational functions through its …
Number of citations: 16 www.jbc.org
D Saeloh, V Tipmanee… - … Computer-Aided Drug …, 2016 - ingentaconnect.com
Background: Methicillin-resistant Staphylococcus aureus (MRSA) has been a global public health problem because MRSA infection often leads to poor clinical outcomes. Currently, the …
Number of citations: 9 www.ingentaconnect.com
Y Katsuyama, A Miyanaga - Current Opinion in Chemical Biology, 2022 - Elsevier
… Diphosphomethylphosphonic acid adenosyl ester is binding to the A 1 domain. (b) The 4-… Valine and diphosphomethylphosphonic acid adenosyl ester are binding to the active site of A …
Number of citations: 2 www.sciencedirect.com
V Junghare, R Alex, A Baidya, M Paul… - Journal of …, 2022 - Taylor & Francis
… From the comparative molecular interaction study of both the substrates individually with Frieswal and Sahiwal OAS1, we have found Diphosphomethylphosphonic acid adenosyl ester (…
Number of citations: 2 www.tandfonline.com
C Chou, DD Young, A Deiters - ChemBioChem, 2010 - Wiley Online Library
… The DNA template is shown in yellow, and the incoming nucleotide analogue diphosphomethylphosphonic acid adenosyl ester (APC) is shown in blue. Numbers indicate the …
S Sarkhel, GR Desiraju - Proteins: Structure, Function, and …, 2004 - Wiley Online Library
The characteristics of NH…O, OH…O, and CH…O hydrogen bonds are examined in a group of 28 high‐resolution crystal structures of protein–ligand complexes from the Protein …
Number of citations: 302 onlinelibrary.wiley.com
D Delvaux, F Kerff, MRVS Murty, B Lakaye… - … et Biophysica Acta (BBA …, 2013 - Elsevier
Background Thiamine triphosphate (ThTP) is present in most organisms and might be involved in intracellular signaling. In mammalian cells, the cytosolic ThTP level is controlled by a …
Number of citations: 20 www.sciencedirect.com
YS Tan, G Fuentes, C Verma - Proteins: Structure, Function, and …, 2011 - Wiley Online Library
… The crystal structures of MTB PS complexed with diphosphomethylphosphonic acid adenosyl ester (AMPCPP) and pantoate (PDB code 1N2E,8 resolved at 1.60 Å) and of apo E. coli PS …
Number of citations: 2 onlinelibrary.wiley.com
G Vadlamani, KV Sukhoverkov, J Haywood… - Plant …, 2022 - cell.com
… (B) HPPK substrates 6-HMDP and the non-hydrolysable ATP-mimic diphosphomethylphosphonic acid adenosyl ester (AMPcPP) from the F. tularensis structure (PDB: 3MCO) are …
Number of citations: 2 www.cell.com
ALA Arwa, M ALSaeedy, A Alrabie, I Al-Qadsy… - Heliyon, 2022 - cell.com
A series of novel compounds, mono-5-isoxazolidines, and bis (5-isoxazolidines) derivatives, were prepared as bicycloadducts. The new series of isoxazolidines were designed and …
Number of citations: 9 www.cell.com

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